4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that features a tert-butyl group, an ethylsulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid such as aluminum chloride. The ethylsulfonyl group is usually added through a sulfonation reaction, using ethylsulfonyl chloride and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. Additionally, the tetrahydroquinoline moiety may interact with hydrophobic pockets within proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the sulfonamide and tetrahydroquinoline moieties.
N-Ethylsulfonyl-4-tert-butylaniline: Contains both the tert-butyl and ethylsulfonyl groups but differs in the overall structure.
Uniqueness
4-(tert-butyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline moiety, in particular, sets it apart from simpler analogs, providing additional sites for interaction with biological targets and enhancing its potential as a versatile compound in research and industry.
Properties
IUPAC Name |
4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-14-6-7-16-15-18(10-13-20(16)23)22-29(26,27)19-11-8-17(9-12-19)21(2,3)4/h8-13,15,22H,5-7,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRCMJVVDJXOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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